Home > Products > Screening Compounds P50134 > Pancuronium dibromide
Pancuronium dibromide -

Pancuronium dibromide

Catalog Number: EVT-7938864
CAS Number:
Molecular Formula: C35H60Br2N2O4
Molecular Weight: 732.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of pancuronium dibromide typically involves several steps, utilizing various chemical reactions to achieve the final product. One common method includes the fragmentation reaction of steroidal precursors under alkaline conditions. The process can involve:

  1. Starting Materials: Steroidal compounds such as 16R-bromopregnane-3S and 20S-diol.
  2. Reagents: Alkali agents (e.g., sodium hydride or potassium tert-butoxide) and methyl halides (e.g., monobromomethane).
  3. Solvents: Non-protonic solvents like dichloromethane or pyridine.

The reaction conditions typically require controlled temperatures (ranging from 10°C to 110°C) and pressures (0.1 to 0.3 MPa) over several hours to ensure complete conversion and purification of the product .

Molecular Structure Analysis

Structure and Data

Pancuronium dibromide has a complex molecular structure characterized by its steroid backbone with two quaternary ammonium groups. The molecular formula is C35H60Br2N2O4C_{35}H_{60}Br_2N_2O_4, with a molecular weight of approximately 732.7 Daltons .

The structural representation highlights:

  • Steroidal Framework: The core structure is derived from steroid hormones.
  • Quaternary Ammonium Groups: These groups contribute to its neuromuscular blocking properties by mimicking acetylcholine.
Chemical Reactions Analysis

Reactions and Technical Details

Pancuronium dibromide undergoes various chemical reactions during its synthesis and application:

  1. Fragmentation Reactions: Involves breaking down larger steroid molecules into smaller fragments that can be further modified.
  2. Alkylation Reactions: The introduction of alkyl groups via methyl halides leads to the formation of the bis-quaternary structure essential for its activity.
  3. Hydrolysis: Under specific conditions, pancuronium can hydrolyze, leading to inactive metabolites, which is particularly relevant in pharmacokinetics.

These reactions are crucial for producing an effective neuromuscular blocker while minimizing side effects .

Mechanism of Action

Process and Data

Pancuronium dibromide acts primarily as a competitive antagonist at the nicotinic acetylcholine receptors located at the neuromuscular junction. The mechanism involves:

  1. Binding: Pancuronium binds to one or more alpha subunits of the nicotinic acetylcholine receptor, preventing acetylcholine from attaching.
  2. Conformational Change: This binding induces a conformational change in the receptor that keeps the ion channel closed.
  3. Inhibition of Muscle Contraction: By blocking ion passage (specifically sodium ions), pancuronium prevents depolarization and subsequent muscle contraction.

This action effectively leads to muscle paralysis during surgical procedures .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Pancuronium dibromide typically appears as a white crystalline powder.
  • Solubility: It is highly soluble in water due to its ionic nature but poorly soluble in organic solvents.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.

Relevant data include:

  • Melting Point: Approximately 200°C
  • pH Range: 4-6 in solution
  • Storage Conditions: Should be stored at controlled room temperature away from direct sunlight .
Applications

Scientific Uses

Pancuronium dibromide is primarily used in clinical settings as a neuromuscular blocking agent during anesthesia for:

  • Facilitating endotracheal intubation.
  • Providing muscle relaxation during surgery.
  • Assisting in mechanical ventilation.

Beyond clinical applications, it has also been utilized in research settings to study neuromuscular transmission and receptor pharmacology due to its specific action on nicotinic acetylcholine receptors .

Historical Context & Developmental Trajectory of Pancuronium Dibromide

Evolutionary Synthesis from Aminosteroid Alkaloid Precursors

The discovery of pancuronium dibromide (chemical formula: C₃₅H₆₀Br₂N₂O₄) originated from systematic efforts to refine naturally occurring aminosteroid neuromuscular blockers. Researchers at Organon Laboratories in the 1960s focused on malouetine, a bis-quaternary steroidal alkaloid isolated from Malouetia bequaertiana plants. Malouetine demonstrated non-depolarizing neuromuscular blocking properties but had limited clinical utility due to low potency and instability. By modifying malouetine’s androstane nucleus, Organon’s team developed a series of synthetic analogs. Pancuronium emerged as the optimal candidate, featuring strategic structural enhancements:

  • Acetylated hydroxyl groups at positions 3α and 17β to enhance receptor affinity [1] [6]
  • Rigid bis-quaternary ammonium groups spaced 10 atoms apart (inter-onium distance), mimicking acetylcholine’s molecular geometry for competitive binding at nicotinic receptors [1]
  • Steroidal backbone stability to resist enzymatic degradation, prolonging duration of action [6]

Table 1: Structural Evolution from Malouetine to Pancuronium

FeatureMalouetinePancuronium DibromideFunctional Impact
Core StructureNatural aminosteroidSynthetic androstane derivativeEnhanced metabolic stability
Quaternary NitrogensTwo, flexible spacingTwo, rigid 10-atom separationOptimal acetylcholine receptor alignment
Hydroxyl GroupsUnmodifiedDiacetylated (3α,17β)Increased lipid solubility & potency
Potency (ED₉₅)Low (~500 μg/kg)High (60 μg/kg)Clinically effective at lower doses

This rational design yielded a compound 5-10x more potent than d-tubocurarine, with fewer side effects [1] [6].

Pharmacological Optimization from Prototypical Neuromuscular Blocking Agents (NMBAs)

Pancuronium was engineered to overcome limitations of early NMBAs like d-tubocurarine and gallamine. Key pharmacological advancements included:

  • Reduced histamine release: Unlike d-tubocurarine (which caused hypotension via histamine liberation), pancuronium’s steroidal structure minimized mast cell degranulation, improving hemodynamic stability during surgery [1] [2].
  • Eliminated ganglionic blockade: Pancuronium lacked significant affinity for autonomic ganglia, preventing profound hypotension associated with prototypic agents [1] [7].
  • Controlled vagolytic activity: Its mild vagolytic effect increased heart rate by 10–20%, counteracting anesthesia-induced bradycardia without requiring additional anticholinergics [2] [7].
  • Metabolic resilience: Unlike ester-based agents (e.g., succinylcholine), pancuronium resisted plasma cholinesterases, enabling predictable duration [6].

Table 2: Pharmacological Profile vs. Early NMBAs

Parameterd-TubocurarineGallaminePancuroniumClinical Advantage
Histamine ReleaseSevereModerateMinimalReduced hypotension/bronchospasm
Ganglionic BlockadeYesYesNoStable blood pressure
Vagolytic EffectNoneStrongModerateBalanced heart rate maintenance
Primary ClearanceRenal (70%)Renal (100%)Renal (80%)Predictable duration in normal renal function

Pancuronium’s ED₉₅ of 60 μg/kg under halothane anesthesia made it 5x more potent than d-tubocurarine, reducing dosing frequency [2] [7].

Regulatory Milestones and Shifts in Clinical Adoption Post-1964

Pancuronium’s clinical journey reflected evolving regulatory and practice standards:

  • 1964: First synthesized by Organon scientists Buckett, Hewett, and Savage [2] [5].
  • 1967: Entered clinical trials, demonstrating superior safety over d-tubocurarine in cardiovascular outcomes [5].
  • 1971: Received FDA approval as Pavulon, becoming the dominant NMBA for 15 years due to its reliability in abdominal and cardiac surgeries [2] [6].
  • 1980s–1990s: Market share declined with approvals of intermediate-duration agents (e.g., vecuronium, rocuronium), which offered faster recovery and reduced accumulation in critical care [2] [6].
  • 2000s: Faced export restrictions (e.g., UK ban in 2011) over ethical concerns regarding its use in lethal injections, limiting availability in some regions [1] [6].
  • Current Status: Retained niche use in long surgeries (>2 hours) and settings requiring hemodynamic stability, though largely supplanted by benzylisoquinolines (e.g., cisatracurium) in ICUs due to lower renal dependence [2] [7].

Table 3: Key Regulatory and Adoption Milestones

YearEventImpact
1964Initial synthesis reportedBasis for patent applications
1971FDA approval (NDA 017149)Becstandard for abdominal/cardiac surgeries
1980Vecuronium launchMarket share decline begins (~30% by 1990)
2011UK export ban for executionsSupply constraints in academic hospitals
2020sWHO Essential Medicines List removalReserved for specific surgical indications

Despite diminished first-line use, pancuronium remains a template for aminosteroid NMBA design, illustrating iterative pharmacological optimization [1] [2].

Properties

Product Name

Pancuronium dibromide

IUPAC Name

[(3S,5S,9S,14S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide

Molecular Formula

C35H60Br2N2O4

Molecular Weight

732.7 g/mol

InChI

InChI=1S/C35H60N2O4.2BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;;/h26-33H,7-23H2,1-6H3;2*1H/q+2;;/p-2/t26-,27?,28-,29-,30?,31?,32-,33?,34?,35?;;/m0../s1

InChI Key

NPIJXCQZLFKBMV-TZJMVAHLSA-L

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-]

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-]

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CCC3[C@@H](C2(CC1[N+]4(CCCCC4)C)C)CCC5([C@H]3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.